molecular formula C8H14F2O2 B2890398 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol CAS No. 2001772-66-1

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol

Cat. No.: B2890398
CAS No.: 2001772-66-1
M. Wt: 180.195
InChI Key: YCMJWDRCINRYBH-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C8H14F2O2 It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol typically involves the fluorination of a cyclohexanol derivative. One common method is the reaction of 4,4-difluorocyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanoic acid.

    Reduction: Formation of 4,4-difluoro-1-(methoxymethyl)cyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.

    4,4-Difluoro-1-(methyl)cyclohexan-1-ol:

Uniqueness

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is unique due to the combination of fluorine atoms and a methoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-1-(methoxymethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-12-6-7(11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJWDRCINRYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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